molecular formula C11H18O B14404913 5-Hexylcyclopent-2-EN-1-one CAS No. 87506-18-1

5-Hexylcyclopent-2-EN-1-one

Katalognummer: B14404913
CAS-Nummer: 87506-18-1
Molekulargewicht: 166.26 g/mol
InChI-Schlüssel: IAGHHISKASVTBM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Hexylcyclopent-2-EN-1-one is an organic compound characterized by a cyclopentene ring substituted with a hexyl group and a ketone functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hexylcyclopent-2-EN-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of hexylmagnesium bromide with cyclopent-2-en-1-one in the presence of a catalyst such as copper(I) iodide. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The product is then purified through distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the preparation of hexylmagnesium bromide, followed by its reaction with cyclopent-2-en-1-one in a controlled environment. The product is then subjected to purification steps, including distillation and chromatography, to achieve the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-Hexylcyclopent-2-EN-1-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or esters.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The hexyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed for substitution reactions.

Major Products

    Oxidation: Carboxylic acids or esters.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted cyclopentenones.

Wissenschaftliche Forschungsanwendungen

5-Hexylcyclopent-2-EN-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for drug development.

    Industry: It is used in the production of fragrances and flavoring agents due to its unique aroma.

Wirkmechanismus

The mechanism of action of 5-Hexylcyclopent-2-EN-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The ketone group can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the hexyl group can interact with hydrophobic pockets in proteins, influencing their function. These interactions can lead to various biological effects, including antimicrobial and anti-inflammatory activities.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclopent-2-en-1-one: Lacks the hexyl group, making it less hydrophobic.

    Hexylcyclopentane: Lacks the ketone group, reducing its reactivity.

    Cyclohex-2-en-1-one: Has a six-membered ring, altering its chemical properties.

Uniqueness

5-Hexylcyclopent-2-EN-1-one is unique due to the presence of both the hexyl group and the ketone functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

87506-18-1

Molekularformel

C11H18O

Molekulargewicht

166.26 g/mol

IUPAC-Name

5-hexylcyclopent-2-en-1-one

InChI

InChI=1S/C11H18O/c1-2-3-4-5-7-10-8-6-9-11(10)12/h6,9-10H,2-5,7-8H2,1H3

InChI-Schlüssel

IAGHHISKASVTBM-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCC1CC=CC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.